4-[2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO[1]BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]-N-(3-METHOXYPROPYL)BUTANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a benzothieno pyrimidine core, and a butanamide side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide typically involves multiple steps, including the formation of the benzothieno pyrimidine core, the introduction of the bromophenyl group, and the attachment of the butanamide side chain. Common synthetic routes may include:
Formation of the Benzothieno Pyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidine structure.
Introduction of the Bromophenyl Group: This can be achieved through a substitution reaction where a bromophenyl group is introduced to the core structure.
Attachment of the Butanamide Side Chain: This step involves the reaction of the intermediate compound with a butanamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The bromophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs.
Scientific Research Applications
4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate its interactions with biological targets.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- Other Benzothieno Pyrimidine Derivatives : Compounds with similar core structures but different substituents.
Uniqueness
4-[2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxypropyl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl]-N-(3-methoxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrN3O4S2/c1-34-15-5-13-28-22(32)8-4-14-30-25(33)24-23(19-6-2-3-7-21(19)36-24)29-26(30)35-16-20(31)17-9-11-18(27)12-10-17/h2-3,6-7,9-12H,4-5,8,13-16H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPANMUTNXNRQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.